

Application Notes for the Quantitative Analysis of **SPD-2** (CEP192) Expression

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SPD-2

Cat. No.: B610935

[Get Quote](#)

Introduction

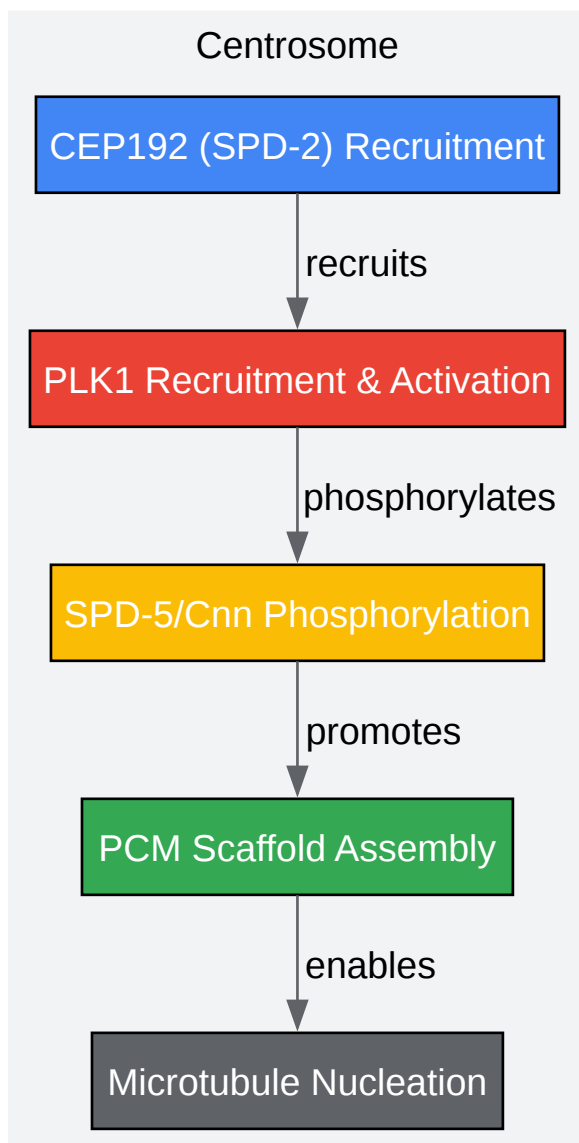
Spindle-defective protein 2 (**SPD-2**), known in humans as Centrosomal Protein 192 (CEP192), is a highly conserved and essential protein that plays a pivotal role in cell division.[1][2] As a core component of the centrosome, CEP192 functions as a master regulator of pericentriolar material (PCM) assembly and centriole duplication.[3][4][5] It acts as a scaffold to recruit and activate key mitotic kinases, such as Aurora A and Polo-like kinase 1 (PLK1), initiating a cascade that is critical for centrosome maturation and the formation of a functional bipolar mitotic spindle.[6][7] Given its fundamental role in orchestrating microtubule organization, errors in CEP192 expression or function are linked to spindle defects, aneuploidy, and cancer progression.[1][5]

The quantitative analysis of CEP192 expression is therefore critical for researchers in cell biology, oncology, and drug development to understand its regulatory mechanisms and its potential as a therapeutic target or biomarker. These notes provide an overview of CEP192 expression data and detailed protocols for its quantitative assessment at both the mRNA and protein levels.

CEP192 Signaling in Centrosome Maturation

CEP192 is a critical upstream regulator in the pathway of centrosome maturation. During the G2/M transition of the cell cycle, CEP192 accumulates at the centrosome and serves as a platform for the recruitment of PLK1.[6] PLK1, in turn, phosphorylates downstream targets like SPD-5/Cnn, which promotes the assembly of a dynamic PCM scaffold.[8] This scaffold

expands the microtubule-nucleating capacity of the centrosome, a process essential for proper mitotic spindle assembly.[2][9]



[Click to download full resolution via product page](#)

Caption: CEP192-mediated signaling pathway for centrosome maturation.

Quantitative Expression Data of CEP192 (SPD-2) mRNA Expression in Normal Human Tissues

The expression of the CEP192 gene varies across different human tissues. The following table summarizes the median mRNA expression levels, presented as Transcripts Per Million (TPM), based on data from the Genotype-Tissue Expression (GTEx) project.

Tissue	Median Expression (TPM)
Testis	42.51
Bone Marrow	15.12
Spleen	11.23
Lymph Node	10.55
Small Intestine	9.89
Colon	8.21
Stomach	7.55
Esophagus	6.87
Lung	6.23
Ovary	5.98
Brain	5.54
Skin	4.87
Breast	4.11
Kidney	3.98
Liver	3.56
Pancreas	3.21
Heart	2.54
Skeletal Muscle	1.89
Data sourced from GTEx portal via GEPIA2 tool. [10]	

Differential mRNA Expression in Cancer

Analysis of The Cancer Genome Atlas (TCGA) database reveals that CEP192 is significantly overexpressed in several tumor types compared to their corresponding normal tissues.[\[11\]](#) This upregulation is consistent with its role in cell proliferation and the increased mitotic activity characteristic of cancer cells.

Cancer Type	Tumor vs. Normal Tissue	Significance (p-value)
Breast invasive carcinoma (BRCA)	Upregulated	< 0.01
Lung adenocarcinoma (LUAD)	Upregulated	< 0.01
Liver hepatocellular carcinoma (LIHC)	Upregulated	< 0.01
Glioblastoma multiforme (GBM)	Upregulated	< 0.01
Pancreatic adenocarcinoma (PAAD)	Upregulated	< 0.01
Ovarian serous cystadenocarcinoma (OV)	Upregulated	< 0.01
Colon adenocarcinoma (COAD)	Upregulated	< 0.01
Kidney renal clear cell carcinoma (KIRC)	Upregulated	< 0.01
Data generated using TCGA dataset via GEPIA2 tool. [10] [11]		

Protein Expression Summary

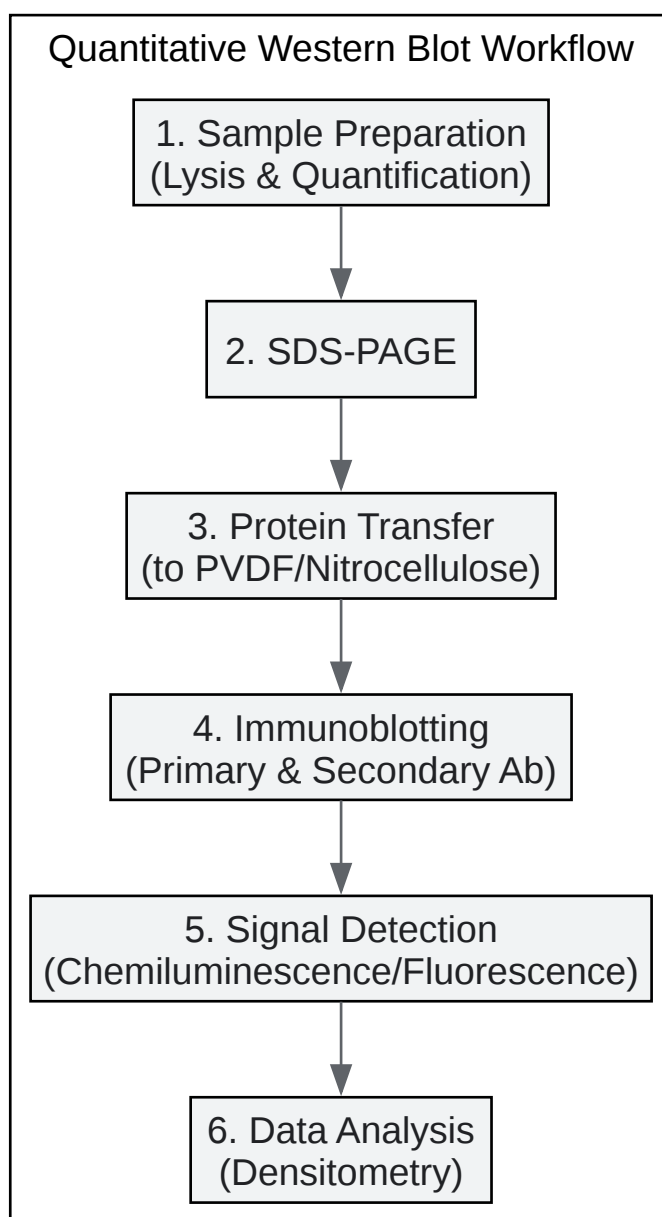
Based on immunohistochemistry and knowledge-based annotation from the Human Protein Atlas, CEP192 protein shows a general pattern of cytoplasmic expression in most tissues analyzed.[\[12\]](#)[\[13\]](#) Higher levels are often observed in tissues with higher rates of cell turnover.

Protocols for Quantitative Analysis of CEP192 (SPD-2)

This section provides detailed protocols for the quantitative measurement of CEP192 expression using four common laboratory techniques.

Quantitative Western Blotting (qWB)

This protocol describes the quantification of CEP192 protein levels in cell or tissue lysates.



[Click to download full resolution via product page](#)

Caption: Workflow for quantitative Western blotting of CEP192.

A. Reagents and Materials

- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- Primary Antibody: Validated anti-CEP192 antibody.
- Secondary Antibody: HRP- or fluorophore-conjugated secondary antibody.
- Loading Control Antibody: Anti-GAPDH, anti- β -actin, or anti- β -tubulin.
- Protein Assay Reagent: BCA or Bradford assay kit.
- SDS-PAGE gels, running and transfer buffers.
- Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
- Detection Reagent: ECL substrate or fluorescence imaging system.

B. Sample Preparation

- Harvest cells and wash twice with ice-cold PBS.
- Lyse cells by adding ice-cold lysis buffer (e.g., 1 mL per 10 million cells).
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (lysate) to a new tube.
- Determine the protein concentration of each lysate using a BCA or Bradford assay.

C. Procedure

- Normalize samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

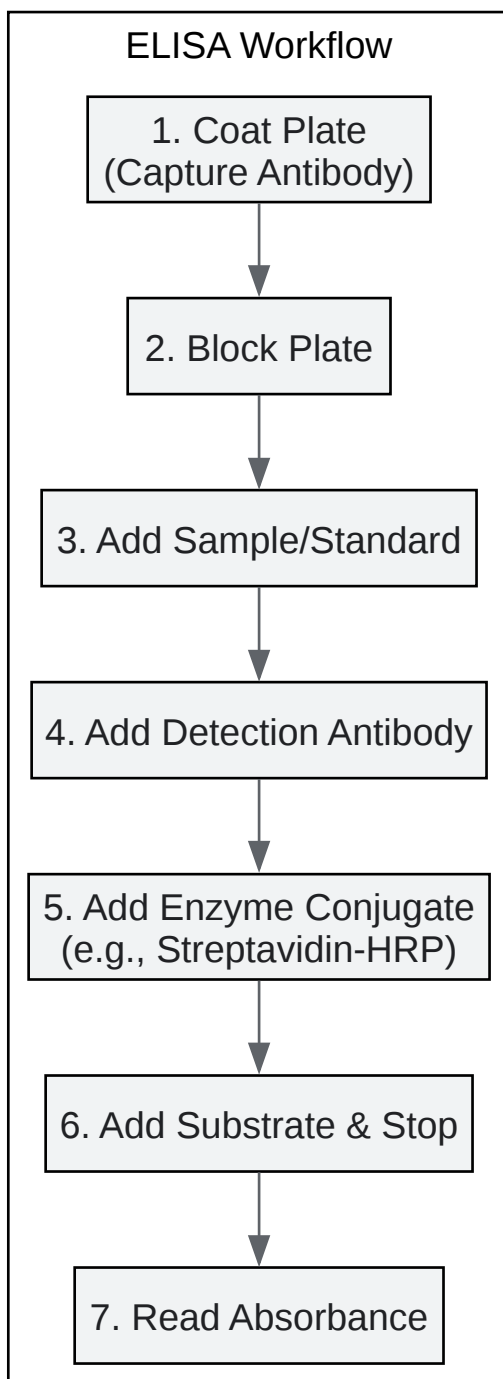
- Boil samples at 95-100°C for 5 minutes.
- Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.
- Perform electrophoresis until the dye front reaches the bottom of the gel.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane in Blocking Buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-CEP192 antibody (at manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with the appropriate secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times for 10 minutes each with TBST.
- Perform signal detection using an appropriate method (e.g., ECL for HRP-conjugated antibodies).
- Strip the membrane (if necessary) and re-probe for a loading control protein.

D. Quantitative Data Analysis

- Capture the image using a digital imager.
- Perform densitometry analysis using software like ImageJ.
- Quantify the band intensity for CEP192 and the loading control for each sample.
- Normalize the CEP192 signal to the corresponding loading control signal.
- Express the results as a relative fold change compared to a control sample.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a sandwich ELISA for quantifying CEP192 protein in various samples.



[Click to download full resolution via product page](#)

Caption: General workflow for a sandwich ELISA to quantify CEP192.

A. Reagents and Materials

- **ELISA Kit:** A commercial sandwich ELISA kit for human CEP192 is recommended for validated antibody pairs and standards.
- **Microplate Reader:** Capable of measuring absorbance at 450 nm.
- **Wash Buffer:** Typically 1X PBS with 0.05% Tween-20.
- **Sample/Standard Diluent.**

B. Sample Preparation

- **Cell Lysate:** Prepare as described in the Western Blotting protocol, ensuring the lysis buffer is compatible with the ELISA kit.
- **Serum/Plasma:** Collect blood and process according to standard procedures to separate serum or plasma.
- **Tissue Homogenate:** Homogenize tissue in a suitable buffer and centrifuge to clarify the supernatant.
- **Determine the total protein concentration and dilute samples as needed to fall within the detection range of the assay.**

C. Procedure

- Prepare all reagents, standards, and samples as instructed in the kit manual.
- Add 100 μ L of each standard and sample to the appropriate wells of the pre-coated microplate. Run all samples in duplicate.
- Cover the plate and incubate for 2-2.5 hours at room temperature or as specified by the manufacturer.
- Aspirate the liquid from each well and wash 4 times with 1X Wash Buffer.
- Add 100 μ L of the biotin-conjugated detection antibody to each well.

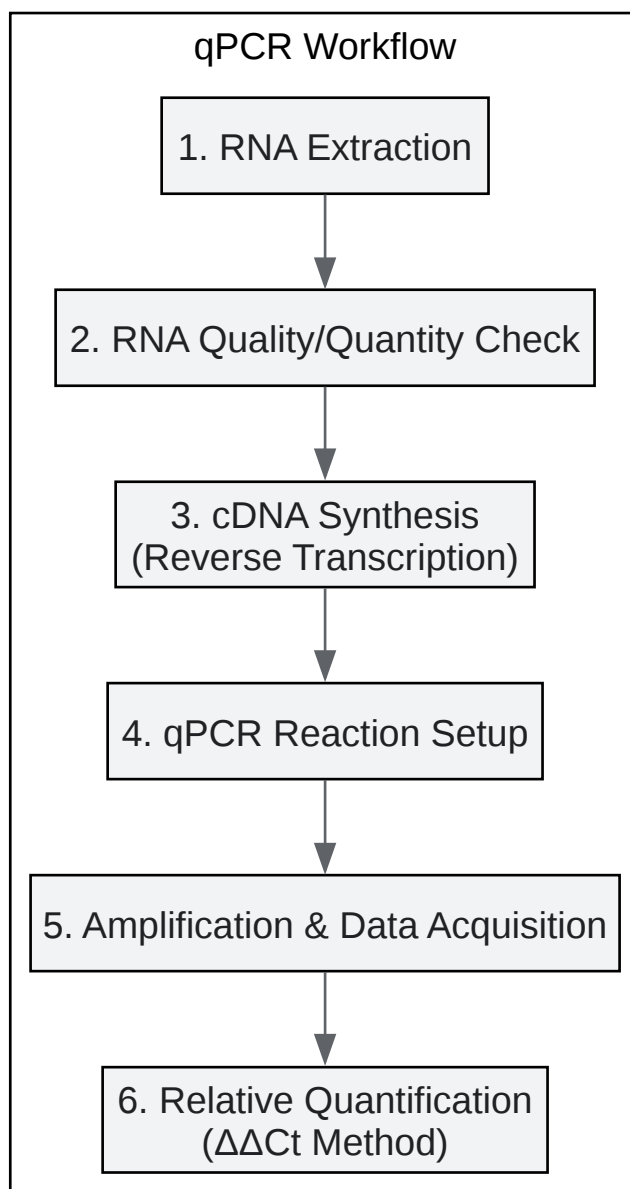
- Cover and incubate for 1 hour at room temperature.
- Aspirate and wash the plate 4 times.
- Add 100 μ L of Streptavidin-HRP solution to each well.
- Cover and incubate for 45 minutes at room temperature.
- Aspirate and wash the plate 4 times.
- Add 100 μ L of TMB substrate solution to each well and incubate for 20-30 minutes in the dark.
- Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Read the absorbance at 450 nm immediately.

D. Quantitative Data Analysis

- Subtract the average zero standard optical density (OD) from all other readings.
- Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
- Use a four-parameter logistic (4-PL) curve fit.
- Calculate the concentration of CEP192 in the samples by interpolating their mean absorbance values from the standard curve.
- Adjust for any sample dilution to determine the final concentration.

Quantitative Real-Time PCR (qPCR)

This protocol details the measurement of CEP192 mRNA expression levels.



[Click to download full resolution via product page](#)

Caption: Workflow for quantifying CEP192 mRNA using qPCR.

A. Reagents and Materials

- RNA Extraction Kit: (e.g., TRIzol reagent or column-based kits).
- Reverse Transcription Kit: For cDNA synthesis.
- qPCR Master Mix: (e.g., SYBR Green or TaqMan-based).

- Primers: Validated qPCR primers for human CEP192 and at least two reference genes (e.g., GAPDH, ACTB, B2M).
- Nuclease-free water.
- qPCR instrument.

B. Sample Preparation (RNA Extraction & cDNA Synthesis)

- Extract total RNA from cells or tissues using a preferred method.
- Assess RNA quality (A260/280 ratio of ~2.0) and quantity using a spectrophotometer (e.g., NanoDrop).
- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.

C. Procedure

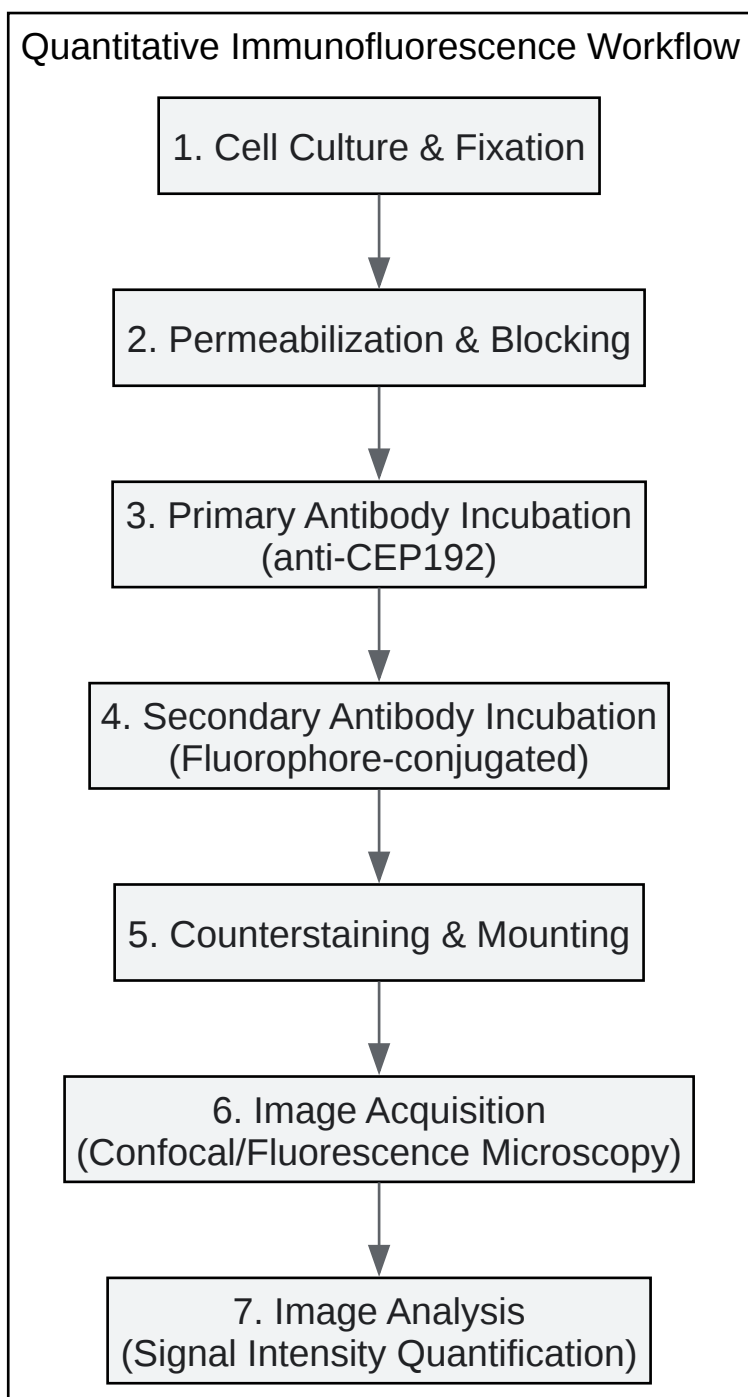
- Prepare the qPCR reaction mix. A typical 20 µL reaction includes:
 - 10 µL of 2X qPCR Master Mix
 - 1 µL of Forward Primer (10 µM)
 - 1 µL of Reverse Primer (10 µM)
 - 2 µL of diluted cDNA template
 - 6 µL of Nuclease-free water
- Set up reactions in triplicate for each sample and each gene (target and reference genes). Include a no-template control (NTC).
- Run the plate on a qPCR instrument using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
- Perform a melt curve analysis at the end of the run if using SYBR Green to verify product specificity.

D. Quantitative Data Analysis (Relative Quantification)

- Collect the quantification cycle (Cq) or threshold cycle (Ct) values for all reactions.
- Calculate the average Cq for each set of triplicates.
- Normalize the Cq of the target gene (CEP192) to the geometric mean of the reference genes (ΔCq):
 - $\Delta Cq = Cq(\text{CEP192}) - Cq(\text{Reference Genes})$
- Calculate the $\Delta\Delta Cq$ by comparing the ΔCq of the test sample to the ΔCq of a control/calibrator sample:
 - $\Delta\Delta Cq = \Delta Cq(\text{Test Sample}) - \Delta Cq(\text{Control Sample})$
- Determine the relative expression (fold change) using the formula: $2^{-\Delta\Delta Cq}$.

Quantitative Immunofluorescence (IF) Microscopy

This protocol is for visualizing and quantifying CEP192 protein at its subcellular location, the centrosome.



[Click to download full resolution via product page](#)

Caption: Workflow for quantitative immunofluorescence of CEP192.

A. Reagents and Materials

- Cells grown on glass coverslips.

- Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol.
- Permeabilization Buffer: 0.2-0.5% Triton X-100 in PBS.
- Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 1% BSA in PBST.
- Primary Antibody: Validated anti-CEP192 antibody. A centrosome co-marker (e.g., anti- γ -tubulin) is highly recommended.
- Secondary Antibodies: Highly cross-adsorbed, fluorophore-conjugated secondary antibodies.
- Counterstain: DAPI for nuclear staining.
- Mounting Medium: Anti-fade mounting medium.
- Confocal or high-resolution fluorescence microscope.

B. Procedure

- Wash cells briefly with PBS.
- Fix the cells for 15 minutes at room temperature (e.g., with 4% PFA). For centrosomal proteins, fixation with ice-cold methanol for 10 minutes at -20°C can also be effective.[\[14\]](#)
- Wash three times with PBS for 5 minutes each.
- Permeabilize cells with Permeabilization Buffer for 10-15 minutes.
- Wash three times with PBS.
- Block non-specific binding by incubating in Blocking Buffer for 1 hour at room temperature.
- Incubate with primary antibody (or a cocktail of anti-CEP192 and anti- γ -tubulin) diluted in blocking buffer overnight at 4°C in a humidified chamber.
- Wash three times with PBST for 5 minutes each.

- Incubate with appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
- Wash three times with PBST for 5 minutes each.
- Incubate with DAPI (1 µg/mL) for 5 minutes to stain nuclei.
- Wash once with PBS and mount the coverslip onto a glass slide using anti-fade mounting medium.

C. Image Acquisition and Quantitative Analysis

- Acquire images using a confocal microscope. It is crucial to use the exact same acquisition settings (laser power, gain, pinhole, etc.) for all samples within an experiment to allow for comparison.
- Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.
- Define the centrosome as the region of interest (ROI), often by using the co-localizing γ -tubulin signal to create a mask.
- Measure the integrated density or mean fluorescence intensity of the CEP192 signal within the defined ROI for a large number of cells (>50) per condition.
- Correct for background fluorescence by subtracting the mean intensity of a nearby region lacking specific staining.
- Perform statistical analysis to compare the mean centrosomal CEP192 intensity between different experimental conditions.

References

- 1. tandfonline.com [tandfonline.com]
- 2. CEP192 - Wikipedia [en.wikipedia.org]

- 3. Centrosome maturation and duplication in *C. elegans* require the coiled-coil protein SPD-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The *Caenorhabditis elegans* centrosomal protein SPD-2 is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Gene - CEP192 [maayanlab.cloud]
- 7. CEP192 localises mitotic Aurora-A activity by priming its interaction with TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [논문]The Centrosome-Specific Phosphorylation of Cnn by Polo/Plk1 Drives Cnn Scaffold Assembly and Centrosome Maturation [scienceon.kisti.re.kr]
- 9. The conserved Spd-2/CEP192 domain adopts a unique protein fold to promote centrosome scaffold assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GEPIA 2 [gepia2.cancer-pku.cn]
- 11. The Cancer Genome Atlas Program (TCGA) - NCI [cancer.gov]
- 12. Tissue expression of CEP192 - Summary - The Human Protein Atlas [v19.proteinatlas.org]
- 13. CEP192 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 14. [youtube.com](https://www.youtube.com) [youtube.com]
- To cite this document: BenchChem. [Application Notes for the Quantitative Analysis of SPD-2 (CEP192) Expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610935#quantitative-analysis-of-spd-2-expression-levels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com